2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
Overview
Description
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, with a chlorine atom attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of ortho-halophenols with cyanamide under carbonylation conditions. One common method is the carbonylation-cyclization domino reaction, which provides a straightforward route to the target compound . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones under specific conditions.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazines, quinazolinones, and other heterocyclic derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
- 2-(4-Fluorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
- 2-(4-Bromophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
Uniqueness
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets in proteins .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKJCHUOYBRXMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324076 | |
Record name | 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35141-49-2 | |
Record name | 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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